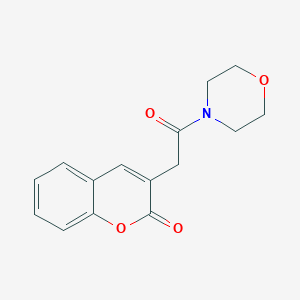
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one typically involves the reaction of coumarin-3-carboxylic acid with morpholine and a suitable coupling agent. One common method is to use dicyclohexylcarbodiimide (DCC) as the coupling agent in the presence of dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The morpholinocarbonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of fluorescent dyes and sensors
Mécanisme D'action
The mechanism of action of 3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes, which is particularly useful in the treatment of diseases such as cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin-3-carboxylic acid: A precursor in the synthesis of 3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one.
8-Methoxycoumarin-3-carboxamides: Known for their potent anticancer activity.
3-Phenoxypropyl-4-hydroxy coumarin: Identified as a non-peptide competitive HIV-1 protease inhibitor.
Uniqueness
This compound is unique due to the presence of the morpholinocarbonyl group, which enhances its solubility and reactivity compared to other coumarin derivatives. This makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
18144-54-2 |
|---|---|
Formule moléculaire |
C15H15NO4 |
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one |
InChI |
InChI=1S/C15H15NO4/c17-14(16-5-7-19-8-6-16)10-12-9-11-3-1-2-4-13(11)20-15(12)18/h1-4,9H,5-8,10H2 |
Clé InChI |
TWKXOZOQEDDSAN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CC2=CC3=CC=CC=C3OC2=O |
SMILES canonique |
C1COCCN1C(=O)CC2=CC3=CC=CC=C3OC2=O |
Key on ui other cas no. |
18144-54-2 |
Synonymes |
3-[(Morpholinocarbonyl)methyl]coumarin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















